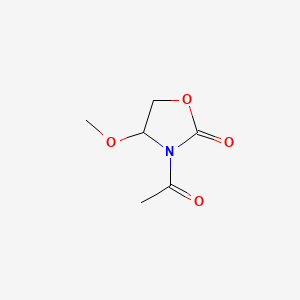

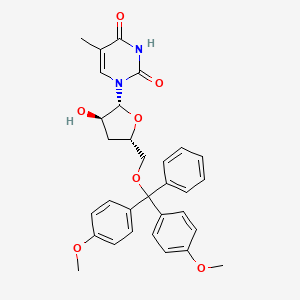

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

説明

“3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described, together with a shortened procedure for the preparation of 5′‐O‐dimethoxytrityl‐3′‐deoxy‐3′‐thiothymidine and its corresponding phosphorothioamidite .Molecular Structure Analysis

The molecular formula of “3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine” is C30H29FN2O7 . The molecular weight is 548.56 .Physical And Chemical Properties Analysis

The boiling point of a similar compound, “3’-Deoxy-5’-O- (4,4’-dimethoxytrityl)-3’-fluorouridine”, is predicted to be 429.5±55.0 °C . The predicted density is 1.96±0.1 g/cm3 . The predicted pKa is 15.38±0.60 .科学的研究の応用

Enhanced DNA Targeting

The compound has been used to improve the targeting of DNA strands, particularly in the context of DNA three-way junctions. It stabilizes these junctions when inserted into oligonucleotides, which could have implications for DNA manipulation and genetic research (Khattab & Pedersen, 1998).

Educational Applications

In an educational setting, the compound has been synthesized as part of an undergraduate organic chemistry laboratory experiment. This demonstrates its utility in teaching complex organic synthesis processes (deLannoy & Howell, 1997).

Oligonucleotide Modification

The compound has been used to modify oligonucleotides. For example, incorporating 2′,5′ acetal linkages using derivatives of the compound led to varied effects on the stability of duplex formation with single-stranded RNA and DNA (Pudlo, Cao, Swaminathan, & Matteucci, 1994).

Stabilization of DNA Structures

The insertion of modified derivatives of this compound into DNA structures, such as duplexes, three-way junctions, and triplexes, has been reported to enhance stability. This research opens new possibilities for targeting specific DNA structures using antisense oligonucleotides (Abdel-Rahman, Ali, & Pedersen, 1996).

DNA Sequencing Applications

It has been used in the synthesis of thioamido-modified derivatives for DNA sequencing, showcasing its potential in advancing DNA sequencing technologies (Wojczewski, Schwarzer, & Engels, 2000).

Synthesis of Conformationally Locked Nucleosides

The compound has contributed to the synthesis of conformationally locked nucleosides, which are important for studying nucleic acid structure and function (Wang & Stoisavljevic, 2000).

特性

IUPAC Name |

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOBLOAHYWPHA-YIKNKFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170479 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine | |

CAS RN |

143653-61-6 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143653-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)

![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)

![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)